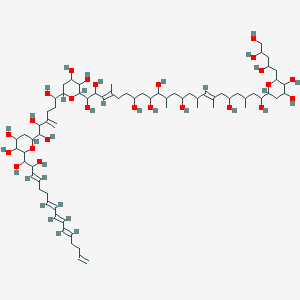

Amphidinol 2

Description

Structure

2D Structure

Properties

Molecular Formula |

C71H122O25 |

|---|---|

Molecular Weight |

1375.7 g/mol |

IUPAC Name |

(3E,16E)-1-[6-[6-[6-[(3E,7E,9E,11E)-1,2-dihydroxyhexadeca-3,7,9,11,15-pentaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23-[4,5-dihydroxy-6-(2,4,5-trihydroxypentyl)oxan-2-yl]-4,11,15,17,21-pentamethyltricosa-3,16-diene-1,2,7,9,10,13,19,23-octol |

InChI |

InChI=1S/C71H122O25/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-51(79)65(89)70-68(92)57(85)37-61(96-70)69(93)63(87)43(6)22-24-50(78)58-36-56(84)67(91)71(95-58)66(90)53(81)29-39(2)21-23-45(73)33-54(82)62(86)44(7)31-47(75)27-41(4)25-40(3)26-46(74)28-42(5)30-52(80)59-35-55(83)64(88)60(94-59)34-48(76)32-49(77)38-72/h8,11-16,19-20,25,29,41-42,44-93H,1,6,9-10,17-18,21-24,26-28,30-38H2,2-5,7H3/b12-11+,14-13+,16-15+,20-19+,39-29+,40-25+ |

InChI Key |

LNUIEJGKZGFNMR-WZHIWWTGSA-N |

Isomeric SMILES |

CC(CC(C/C(=C/C(C)CC(CC(C)C(C(CC(CC/C(=C/C(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(/C=C/CC/C=C/C=C/C=C/CCC=C)O)O)O)O)O)O)O)O)O)O)O)/C)O)O)O)O)/C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |

Canonical SMILES |

CC(CC(CC(=CC(C)CC(CC(C)C(C(CC(CCC(=CC(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(C=CCCC=CC=CC=CCCC=C)O)O)O)O)O)O)O)O)O)O)O)C)O)O)O)O)C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |

Synonyms |

amphidinol 2 |

Origin of Product |

United States |

Source Organisms and Cultivation Methodologies for Amphidinol 2 Production

Identification of Producer Dinoflagellate Species

Amphidinium klebsii was the first species from which Amphidinol 2 was isolated. researchgate.nethu.edu.jo While specific strain designations are not always provided in early literature, this species is consistently cited as a producer of various amphidinols. researchgate.nethu.edu.jo The initial isolation of this compound was from an unspecified strain of A. klebsii cultured under laboratory conditions. Subsequent research has continued to identify A. klebsii as a source of a range of amphidinol homologs. hu.edu.jomdpi.com

Amphidinium carterae is another significant producer of this compound and its analogs. hu.edu.jo Several strains of A. carterae have been utilized in research, demonstrating the chemical diversity within this species. mdpi.comfigshare.comnih.gov For instance, the strain Amphidinium carterae CCMP1314 is a well-documented producer of amphidinols. mdpi.comawi.de Research on strains like ACRN02, ACRN03, and DN241EHU has led to the discovery of new amphidinol variants. awi.demdpi.com One notable characteristic of A. carterae is its ability to excrete a significant portion of amphidinols into the culture medium, which presents advantages for harvesting.

A study of the A. carterae strain from Lake Fusaro in Italy led to the isolation of new amphidinol members, designated as amphidinol A and B. nih.govmdpi.com Furthermore, research on Amphidinium carterae CCAP 1102/8 has explored how different cultivation conditions can modulate the profile of amphidinols produced. nih.gov

Table 1: Selected Amphidinium carterae Strains in Amphidinol Research

| Strain Designation | Key Findings |

| CCMP1314 | Confirmed producer of Amphidinol-18. mdpi.comawi.de |

| ACRN02 | Found to produce four new candidates for unknown amphidinols. awi.de |

| ACRN03 | Utilized in pilot-scale photobioreactors for the production of new amphidinol analogs. mdpi.com |

| DN241EHU | Confirmed producer of Amphidinol-A. awi.de |

| Lake Fusaro Strain | Producer of newly identified Amphidinol A and B. nih.govmdpi.com |

| CCAP 1102/8 | Used to study the effect of varying cultivation conditions on amphidinol profiles. nih.gov |

Besides A. klebsii and A. carterae, other species within the Amphidinium genus are known to produce a variety of bioactive compounds, including other types of amphidinols and related polyketides. researchgate.netmdpi.comnih.gov For example, studies have investigated Amphidinium massartii and Amphidinium operculatum for the production of amphidinols. researchgate.netawi.de While not direct producers of this compound, the study of these related species contributes to a broader understanding of amphidinol biosynthesis and diversity. researchgate.netmdpi.com

Amphidinium carterae Strains in Research

Optimized Cultivation Approaches for Enhanced this compound Yield in Laboratory Settings

To obtain sufficient quantities of this compound for research, optimizing the growth of producer dinoflagellates is crucial. researchgate.net

The cultivation of Amphidinium species for this compound production typically involves the use of specialized marine broth media. These media are formulated to simulate the mineral composition of seawater and are enriched with essential nutrients. usbio.netsigmaaldrich.comexodocientifica.com.br

Common components of these media include:

Base Salts: A mixture of salts such as sodium chloride, magnesium chloride, magnesium sulfate (B86663), and calcium chloride to replicate the salinity of seawater. sigmaaldrich.comexodocientifica.com.br

Nitrogen and Phosphorus Sources: Nitrates and phosphates are critical for algal growth and are often supplied in the form of ammonium (B1175870) nitrate (B79036) and disodium (B8443419) phosphate. usbio.netexodocientifica.com.br Research has shown that varying the concentrations of nitrogen and phosphorus can impact both the growth of A. carterae and its production of amphidinols. mdpi.com

Trace Metals and Vitamins: A variety of trace elements like ferric citrate, boric acid, and strontium chloride are included, as well as vitamins, to support metabolic processes. usbio.netsigmaaldrich.comexodocientifica.com.br

The f/2 medium and K medium are examples of widely used nutrient enrichments for culturing dinoflagellates like A. carterae. mdpi.comresearchgate.netfrontiersin.org The composition of a typical marine broth is detailed in the table below.

Table 2: Example Composition of Marine Broth 2216

| Ingredient | Grams/Litre |

| Peptone | 5.0 |

| Yeast Extract | 1.0 |

| Ferric Citrate | 0.1 |

| Sodium Chloride | 19.45 |

| Magnesium Chloride | 5.9 |

| Magnesium Sulfate | 3.24 |

| Calcium Chloride | 1.8 |

| Potassium Chloride | 0.55 |

| Sodium Bicarbonate | 0.16 |

| Potassium Bromide | 0.08 |

| Strontium Chloride | 0.034 |

| Boric Acid | 0.022 |

| Sodium Silicate | 0.004 |

| Sodium Fluoride | 0.0024 |

| Ammonium Nitrate | 0.0016 |

| Disodium Phosphate | 0.008 |

| Final pH is typically adjusted to 7.6 +/- 0.2 at 25°C. sigmaaldrich.com |

Controlling physical parameters such as light and temperature is fundamental for optimizing the growth of Amphidinium species. researchgate.net

Photoperiod: Light cycles are used to simulate natural day-night rhythms. A common photoperiod for Amphidinium cultivation is a 12-hour light to 12-hour dark cycle (12h L:12h D). researchgate.netfrontiersin.org However, some studies have found that a continuous light cycle (24h L:0D) can lead to the highest cell density for certain microalgae. researchgate.netneptjournal.com Light intensity is also a critical factor, with studies on A. carterae using intensities ranging from 35-70 µmol m⁻² s⁻¹ to 110 µmol m⁻² s⁻¹. researchgate.netfrontiersin.org

Temperature: The optimal temperature for the growth of Amphidinium species generally falls within the range of 18-26°C. nii.ac.jp For Amphidinium cf. carterae, elevated temperatures between 25-30°C have been linked to optimal growth. researchgate.net Maintaining a controlled temperature is essential for the viability of the dinoflagellates.

Strain-Specific Cultivation Strategies for Amphidinol Production

The successful cultivation of Amphidinium species for the production of amphidinols necessitates precise control over various environmental parameters. Different strains may exhibit unique requirements for optimal growth and metabolite synthesis.

Commonly employed cultivation strategies involve the use of marine broth media, such as Keller medium or Guillard's F/2 medium (with silica (B1680970) omitted for dinoflagellates), enriched with essential nutrients like nitrates, phosphates, and trace metals. open.ac.uk Temperature and light are critical factors, with typical conditions maintained at 18–22°C and a 12–16 hour light/dark cycle using fluorescent or LED sources to mimic natural photoperiods. Research has indicated that a continuous light cycle (24:0) can lead to an increase in the production of certain amphidinols in A. carterae. mdpi.com

Recent advancements in bioprocess engineering have explored the use of photobioreactors to scale up production. For instance, a pilot-scale (80 L) bubble column photobioreactor has been successfully used for the cultivation of A. carterae. mdpi.com This system utilized multi-color LEDs and a fed-batch mode with a pulse feeding strategy to maintain optimal nutrient levels, demonstrating the potential for larger-scale production of amphidinol analogues. mdpi.com The pH of the culture is also a crucial parameter, often controlled around 8.2-8.5 to ensure the stability of the dinoflagellates and the excreted compounds. mdpi.com

Research into Extraction and Isolation Strategies for this compound

The extraction and isolation of this compound from either the cultured biomass or the culture medium is a multi-step process that relies on a combination of chemical and physical separation techniques.

Evaluation of Solvent-Based Extraction Protocols

The initial step in isolating this compound typically involves a crude extraction from the harvested dinoflagellate cells. This is commonly achieved using polar organic solvents such as methanol (B129727) or ethanol (B145695) at concentrations of 80–100%. These solvents serve to lyse the cells and solubilize the amphidinols. The selection of the extraction solvent can significantly impact the yield and purity of the target compounds. For instance, studies have compared the efficacy of different solvents, with methanol being a frequently used choice. mdpi.comnih.gov One protocol involves adding methanol to the wet biomass, followed by vortexing, sonication, and agitation to ensure thorough extraction. open.ac.uk

Advancements in Liquid-Liquid Partitioning Techniques

Following the initial crude extraction, liquid-liquid partitioning is a critical step for the preliminary purification and fractionation of the extract. This technique separates compounds based on their differential solubility in two immiscible liquid phases. A notable 2022 study highlighted the effectiveness of n-butanol partitioning for enriching amphidinols. This method involves mixing the methanolic extract with n-butanol and water, leading to the separation of the n-butanol phase which contains the amphidinols. This approach has been shown to achieve a significantly higher purity of amphidinols (up to 70% w/w) compared to solid-phase extraction methods which yielded only 18% purity. nih.gov Another described method involves partitioning a methanol extract between ethyl acetate (B1210297) and water. mdpi.com

Chromatographic Purification Methodologies (e.g., Reverse-Phase HPLC)

The final purification of this compound to a high degree of homogeneity is typically achieved through chromatographic techniques, with reverse-phase high-performance liquid chromatography (RP-HPLC) being a cornerstone methodology. mdpi.com This technique separates molecules based on their hydrophobicity.

The process often begins with a preliminary fractionation using a C18 solid-phase extraction (SPE) cartridge, where the crude extract is eluted with a stepwise gradient of methanol and water. nih.govmdpi.com For instance, a methanol/water gradient can be used to elute different fractions from a Chromabond C18 Hydra column. mdpi.com

The fractions enriched with this compound are then subjected to further purification by RP-HPLC. This typically involves a C18 column and a gradient elution system, commonly using acetonitrile (B52724) and water or methanol and water as the mobile phase. nih.gov The precise parameters of the HPLC method are critical for resolving this compound from other closely related analogues and impurities. Key parameters that are optimized include the column temperature (e.g., 25°C to prevent degradation), flow rate (e.g., 2-3 mL/min), and the gradient duration (e.g., 40–60 minutes). mdpi.com UV detection at specific wavelengths, such as 210 nm, 260 nm, 270 nm, and 280 nm, is used to monitor the elution of the compounds, with the characteristic UV absorbance maxima of the conjugated triene substructure in amphidinols aiding in their identification. open.ac.ukmdpi.comnih.gov

Table 1: Example of RP-HPLC Parameters for Amphidinol Purification

| Parameter | Value | Purpose |

| Column | C18 (e.g., Luna, μ-Bondapack) | Stationary phase for reverse-phase separation |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on hydrophobicity |

| Flow Rate | 1-3 mL/min | Controls the speed of separation |

| Detection | UV at 210, 260, 270, 280 nm | Monitors the elution of amphidinols |

| Column Temperature | 25°C | Prevents degradation of the compounds |

Continuous Excretion and Harvesting from Culture Medium for Research Efficiency

A significant advancement in the production of amphidinols is the discovery that some Amphidinium strains, such as A. carterae, excrete a substantial portion of these compounds into the culture medium. This phenomenon opens up the possibility of continuous harvesting without the need for destructive biomass extraction. Studies have shown that up to 45% of amphidinols can be found in the culture supernatant.

Biosynthetic Pathways and Genetic Aspects of Amphidinol 2

Characterization of Amphidinol 2 as a Polyketide Metabolite

This compound is classified as a polyketide, a diverse group of natural products synthesized through the repeated condensation of small carboxylic acid units. nih.gov The structural foundation of this compound, like other members of the amphidinol family, is a long, linear carbon chain adorned with multiple hydroxyl groups and featuring two characteristic tetrahydropyran (B127337) rings. mdpi.commdpi.comuts.edu.aumdpi.com This complex architecture, a hallmark of polyketide synthase (PKS) activity, points to its biosynthetic origins. nih.gov

The polyketide nature of this compound is further substantiated by its structural features, which include a polyhydroxy moiety and a polyene chain of varying length, features that are characteristic of compounds assembled by PKS machinery. mdpi.com Isotope labeling studies have confirmed that the backbone of amphidinols is constructed from the sequential addition of two-carbon units derived from acetate (B1210297), a defining characteristic of polyketide biosynthesis. nih.gov The repeated acetate units are a clear indicator of a ketosynthase-based synthesis pathway. mdpi.com

Table 1: Key Structural Features of this compound

| Feature | Description |

| Backbone | Long, linear polyhydroxy carbon chain |

| Core Structure | Two tetrahydropyran rings |

| Side Chains | A polyene chain and a polyol chain |

| Biosynthetic Origin | Polyketide, derived from acetate and a glycolate (B3277807) starter unit |

Elucidation of Starter Unit Incorporation in Polyketide Biosynthesis

The biosynthesis of a polyketide chain is initiated by a "starter unit," followed by the sequential addition of "extender units." In the case of this compound and its congeners, the identity of these precursors has been a key area of research.

Evidence for Glycolate as a Biosynthetic Precursor

Initial stable isotope labeling experiments with acetate revealed that while the majority of the carbon skeleton of amphidinols was derived from this precursor, carbons 1 and 2 were not labeled. nih.gov This observation strongly suggested the involvement of a different starter unit. uts.edu.aunih.gov Subsequent research, drawing parallels with the biosynthesis of other dinoflagellate polyketides like okadaic acid, pointed towards glycolate as a likely candidate. uts.edu.aumdpi.com

Definitive evidence for the role of glycolate came from biosynthetic studies on Amphidinol A, a close analog of this compound. uts.edu.aumdpi.com These experiments demonstrated for the first time the direct incorporation of labeled glycolate as the starter unit in the PKS assembly of an amphidinol metabolite. uts.edu.aumdpi.comnih.gov Given the conserved biosynthetic pathways among amphidinols, it is presumed that glycolate also serves as the starter unit for this compound. mdpi.comnih.gov The presence of vicinal hydroxyls at the C1 and C2 positions of the amphidinol skeleton further supports the incorporation of a glycolate-derived starter unit. nih.gov

Mechanisms of Acetate Elongation in the Amphidinol Skeleton

Following the initiation with a glycolate unit, the carbon chain of this compound is extended through the sequential addition of acetate units, a process catalyzed by PKS enzymes. nih.gov Isotope labeling studies using [1-¹³C], [2-¹³C], and [1,2-¹³C₂]-acetate have been instrumental in mapping the incorporation pattern of these extender units. nih.gov These studies have shown a head-to-tail arrangement of acetate units throughout much of the carbon backbone, confirming the polyketide origin. nih.gov

The elongation process is not entirely straightforward and involves unusual patterns of incorporation, including the frequent deletion of the C1 carbon of acetate. nih.gov This results in characteristic "c-m-m" or "c-m-m-m" fragments within the polyketide chain, where 'c' represents the carbonyl carbon and 'm' represents the methyl carbon of acetate. nih.gov

Investigating the Enzymatic Machinery and Polyketide Synthases (PKS) Involved

The biosynthesis of this compound is orchestrated by a complex enzymatic machinery, with Polyketide Synthases (PKSs) playing a central role. nih.gov PKSs are large, multi-domain enzymes that function in an assembly-line fashion to construct the polyketide backbone. mdpi.comwikipedia.org In dinoflagellates, including Amphidinium species, Type I PKSs are predominantly involved in toxin biosynthesis. mdpi.com

Type I PKSs are organized into modules, with each module responsible for one cycle of chain elongation. A typical module contains a set of core domains:

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain. wikipedia.orgresearchgate.net

Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA, derived from acetate) onto the ACP. mdpi.comwikipedia.orgresearchgate.net

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons. wikipedia.orgresearchgate.net

In addition to these core domains, modules can also contain optional modifying domains such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), which are responsible for the reduction of the β-keto group, leading to the diverse functionalization of the polyketide backbone. researchgate.net A putative biosynthetic scheme for a related compound, Amphidinol 3, illustrates the modular nature of the PKS involved, showcasing the sequential action of AT, ACP, KS, KR, and DH domains. mdpi.com Studies on Amphidinium carterae have identified multi-modular PKS sequences, including a notable triple-module PKS, that are believed to be involved in toxin synthesis. nih.govmdpi.com Interestingly, in toxin-producing dinoflagellates, the AT domain is often found to be acting in trans, meaning it is not part of the main PKS protein but functions as a separate enzyme. mdpi.comdntb.gov.uanih.gov

Research into Structural Rearrangements and Carbon Deletions within Amphidinol Biogenesis

A fascinating aspect of amphidinol biosynthesis is the occurrence of structural rearrangements and carbon deletions within the growing polyketide chain. Labeling studies on this compound and its analog Amphidinol 4, which share an identical carbon backbone, have revealed different patterns of acetate incorporation. nih.gov

Specifically, in this compound, the first C1 deletion occurs between carbons 11 and 12. nih.gov This type of carbon deletion is a recurring theme in the biosynthesis of dinoflagellate polyketides and is often attributed to a Favorskii-type rearrangement. uts.edu.aumdpi.com This rearrangement involves the formation of a cyclopropanone (B1606653) intermediate followed by its cleavage, resulting in the loss of a carbon atom and the contraction of the carbon chain. uts.edu.au These C1 deletions lead to the unusual labeling patterns observed in isotope feeding experiments. nih.gov

Molecular Genetic Studies of Biosynthetic Gene Clusters for Amphidinol Production

The study of the molecular genetics of polyketide biosynthesis in dinoflagellates, including the production of this compound, is a challenging yet rapidly evolving field. The enormous and complex genomes of dinoflagellates have historically hampered the identification and characterization of the biosynthetic gene clusters (BGCs) responsible for producing these intricate molecules. mdpi.comnih.govsemanticscholar.org

Early research utilized degenerate PCR primers targeting conserved regions of PKS genes, specifically the ketosynthase (KS) domain, to screen for the presence of PKS genes in Amphidinium species. mdpi.complos.org These studies successfully identified fragments of Type I PKS genes, providing the first molecular evidence for the genetic basis of polyketide synthesis in these organisms. mdpi.complos.org Subsequent research has led to the sequencing of partial KS genes from various Amphidinium strains, including those known to produce amphidinols. plos.org

Despite these advances, the complete BGC for this compound has not yet been fully elucidated. The identification of a full gene cluster is complicated by the fact that dinoflagellate genes are often present in multiple copies and can be organized in unusual ways, such as tandem repeats. nih.gov Furthermore, the presence of introns within PKS genes adds another layer of complexity. nih.gov

Transcriptome analysis of Amphidinium carterae has revealed several multi-domain PKS transcripts, some of which show a strong correlation with toxicity and are therefore prime candidates for being involved in amphidinol biosynthesis. nih.govmdpi.com One such transcript, a triple-module PKS, is of particular interest. mdpi.com However, definitively linking a specific PKS gene cluster to the production of this compound remains a key area for future research. The limited knowledge of the molecular genetics of these metabolites is a significant bottleneck in understanding their complete biosynthesis. mdpi.comnih.gov

Biological Activities and Cellular Mechanisms of Action of Amphidinol 2

Antifungal Activities in Research Models

Amphidinol 2 has demonstrated significant antifungal properties in various laboratory settings. researchgate.netresearchgate.netnih.gov Its efficacy against clinically relevant fungal pathogens has been a key area of investigation, with studies also focusing on the underlying mechanisms of its action, such as membrane permeabilization and interactions with essential membrane components. mdpi.comnih.gov

Activity against Fungal Pathogens

This compound has shown potent activity against several fungal species, including Candida albicans, Aspergillus niger, and Aspergillus fumigatus. researchgate.netresearchgate.netnih.govmdpi.com For instance, studies have reported that this compound is active against Aspergillus niger at a concentration of 6 μg per disk. researchgate.netmdpi.com Another study noted strong antifungal activity of AM2 against A. niger, with a measurement of 44.3 µg of extract per disk. mdpi.com The dinoflagellate Amphidinium carterae, a known producer of various amphidinols, has also shown potent antifungal activity against both Candida albicans and Aspergillus fumigatus. researchgate.net

Research on Membrane Permeabilization and Pore Formation in Fungi

The primary mechanism behind the antifungal effects of amphidinols, including this compound, is the permeabilization of the cell membrane, which leads to cell death. researchgate.netmdpi.com This process involves the formation of pores or lesions in the fungal membrane. nih.govresearchgate.net The structure of amphidinols is thought to be crucial for this activity, with their hairpin-like shape enabling them to disrupt the membrane. mdpi.com Two models have been proposed to explain this pore formation: the barrel-stave model, where the molecule directly penetrates the lipid bilayer, and the toroidal model, which involves the interaction of the molecule's hydrophobic and hydrophilic sections with the membrane. mdpi.com The membrane-disrupting capabilities of amphidinols have been systematically studied due to their potent hemolytic and antifungal activities. nih.gov

Investigations into Interaction with Membrane Sterols and Glycophorin A

The interaction of this compound with specific components of the cell membrane, such as sterols and proteins, is a critical aspect of its antifungal activity. Amphidinols are known to interact with membrane sterols, such as ergosterol (B1671047) in fungi, in a manner that is dependent on the sterol's structure. jst.go.jpnih.gov This interaction is believed to be a key step in the formation of pores. researchgate.netmdpi.com The presence of the 3-beta-hydroxy group on sterols is crucial for this interaction. nih.gov

Cytotoxic Activities in Cellular Research Models

In addition to its antifungal properties, this compound has demonstrated cytotoxic effects against various human cancer cell lines. researchgate.netmdpi.commdpi.com This has led to its investigation as a potential anti-cancer agent. hu.edu.jo

Evaluation in Human Cancer Cell Lines

The cytotoxic activity of this compound has been evaluated in a range of human cancer cell lines. researchgate.net Studies have shown its effectiveness against colon cancer lines such as HCT-116 and HT-29, and the breast cancer cell line MCF-7. researchgate.nethu.edu.joresearchgate.net The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the range of 1.2 to 8.5 μg/mL. researchgate.nethu.edu.jo Notably, the cytotoxicity of this compound was significantly lower in normal human dermal fibroblast cells (HDFn), with an IC50 of 135.5 μg/mL, suggesting a degree of selectivity for cancer cells. researchgate.nethu.edu.jo Other research has also highlighted the cytotoxic potential of related compounds, like Amphidinol 22, against cell lines including A549 (lung), HepG2 (liver), and MCF-7 (breast). open.ac.uknih.govtandfonline.com

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HCT-116 | Colon Carcinoma | 1.2 - 8.5 |

| HT-29 | Colon Adenocarcinoma | 1.2 - 8.5 |

| MCF-7 | Breast Adenocarcinoma | 1.2 - 8.5 |

| A549 | Lung Adenocarcinoma | Data for related compounds available |

Note: The IC50 values for HCT-116, HT-29, and MCF-7 are based on studies of this compound. researchgate.nethu.edu.jo Data for A549 and HepG2 are mentioned in the context of related amphidinols. open.ac.uknih.govtandfonline.com

Induction of Apoptosis and Related Cellular Signaling Pathways

The cytotoxic action of this compound in cancer cells is linked to the induction of apoptosis, or programmed cell death. researchgate.net Research has shown that treatment with this compound leads to a significant upregulation of the early apoptosis-related genes, cfos and cjun, in cancer cell lines such as HCT-116, HT-29, and MCF-7. researchgate.nethu.edu.jo The expression of these genes was observed to be approximately 100,000-fold higher in treated cells compared to untreated ones. hu.edu.jo This upregulation suggests that this compound triggers a signaling cascade that ultimately leads to the activation of the apoptotic pathway, contributing to its anti-cancer effects. researchgate.nethu.edu.jo

Mechanisms of Membrane Disruption in Eukaryotic Cells

This compound (AM2), a polyketide metabolite produced by the dinoflagellate Amphidinium, exhibits potent biological activity through its ability to disrupt the integrity of eukaryotic cell membranes. researchgate.netnih.gov The primary mechanism of action involves the formation of pores or lesions within the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. researchgate.netmdpi.comresearchgate.net This process is thought to be initiated by the direct interaction of amphidinols with the cell membrane. nih.govresearchgate.net

A key feature of the membrane-disrupting activity of many amphidinol analogues is their interaction with membrane sterols, such as cholesterol. researchgate.netnih.gov This interaction is believed to facilitate the formation of transmembrane channels. researchgate.netnih.gov However, a unique characteristic of this compound is its ability to permeabilize cell membranes even in the absence of sterols, distinguishing it from other members of the amphidinol family. researchgate.net

The proposed models for amphidinol-induced pore formation include both barrel-stave and toroidal pore configurations. researchgate.net In the barrel-stave model, amphidinol molecules are thought to insert into the membrane and aggregate to form a pore, with their hydrophobic regions facing the lipid acyl chains and their hydrophilic regions lining the aqueous channel. The toroidal pore model suggests that the amphidinol molecules induce a curvature in the lipid bilayer, causing the lipid head groups to line the pore along with the amphidinol molecules.

Furthermore, studies have indicated that integral membrane proteins can potentiate the membrane-permeabilizing activity of amphidinols. nih.gov For instance, Glycophorin A, a major protein in erythrocytes, has been shown to enhance the activity of this compound. nih.gov This suggests that the presence of membrane proteins can create a more favorable environment for amphidinol-membrane interactions, possibly due to a higher affinity of the compound for protein-containing membranes compared to pure lipid bilayers. nih.gov

Hemolytic Activity in Erythrocyte Models

This compound demonstrates significant hemolytic activity, causing the lysis of red blood cells (erythrocytes). researchgate.netnih.govmdpi.comu-tokyo.ac.jp This activity is a direct consequence of its membrane-disrupting capabilities. nih.govresearchgate.net The potency of amphidinols, including AM2, in inducing hemolysis is often considerably greater than their ability to permeabilize artificial liposomes, suggesting that specific components of the erythrocyte membrane enhance their lytic action. nih.gov

The hemolytic activity of amphidinol-containing extracts has been shown to correlate well with the concentration of amphidinols present. mdpi.com This relationship underscores the primary role of these compounds in causing red blood cell destruction. The efficiency of hemolysis can be quantified by determining the EC50 value, which represents the concentration of the substance that causes 50% hemolysis. mdpi.com

Characterization of Membrane Interaction and Cell Lysis

The interaction of this compound with the erythrocyte membrane initiates a cascade of events leading to cell lysis. The process begins with the binding of AM2 to the cell surface. While many amphidinols rely on the presence of cholesterol in the membrane for effective binding and pore formation, AM2 is unique in its ability to permeabilize membranes lacking sterols. researchgate.net

Once bound, this compound molecules are thought to insert into the lipid bilayer, disrupting its normal structure and leading to the formation of pores or lesions. researchgate.netnih.gov This disruption increases the permeability of the membrane to ions and small molecules. nih.govnih.gov The resulting influx of ions, driven by the osmotic gradient, causes the cell to swell and ultimately rupture, a process known as colloid osmotic lysis. nih.gov

Integral membrane proteins, such as Glycophorin A, have been found to significantly potentiate the hemolytic activity of this compound. nih.gov This suggests that AM2 may have an affinity for the transmembrane domains of such proteins, and this interaction facilitates membrane permeabilization. nih.gov The interaction with membrane proteins may lower the concentration of AM2 required to induce hemolysis compared to that needed for pure lipid bilayers. nih.gov

Antibacterial Activities

Extracts containing amphidinols have demonstrated notable antibacterial properties, with their efficacy varying between different bacterial types. mdpi.comnih.govresearchgate.netnih.gov This differential activity is largely attributed to the fundamental structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria. mdpi.com

Effects on Gram-Positive Bacterial Strains (Staphylococcus aureus, Enterococcus faecalis)

Amphidinol-containing extracts have shown significant bioactivity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.govresearchgate.net Studies have reported that specific fractions of Amphidinium carterae extracts, rich in amphidinols like AM-A and a derivative, dehydroAM-A, are responsible for the observed antibacterial effects against S. aureus. nih.govmdpi.com

The potency of these extracts is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For instance, certain fractions have yielded MIC values against S. aureus and E. faecalis in the range of 16 to 256 µg/mL. nih.govx-mol.net In some cases, the activity against S. aureus has been shown to be bactericidal, with MBC values as low as 32 µg/mL. nih.gov

Antibacterial Activity of Amphidinol-Containing Fractions against Gram-Positive Bacteria

| Bacterial Strain | Activity Metric | Concentration Range (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | MIC | 16 - 256 | nih.govx-mol.net |

| Staphylococcus aureus | MBC | 32 | nih.gov |

| Enterococcus faecalis | MIC | 64 - 256 | mdpi.commdpi.com |

| Enterococcus faecalis | MBC | 1024 - 8192 | mdpi.com |

Effects on Gram-Negative Bacterial Strains (Escherichia coli, Klebsiella pneumoniae)

In contrast to their effectiveness against Gram-positive bacteria, amphidinol-containing extracts generally exhibit much lower activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. mdpi.comnih.gov For example, one study reported a high MIC value of 8192 µg/mL for an aqueous extract against E. coli. mdpi.com In many cases, no significant bioactivity is detected against these strains. mdpi.comnih.gov

The reduced susceptibility of Gram-negative bacteria is attributed to their complex outer membrane, which acts as a formidable permeability barrier. mdpi.commdpi.com This outer layer effectively prevents or hinders the amphidinols from reaching their target, the cytoplasmic membrane. mdpi.com

Antibacterial Activity of Amphidinol-Containing Fractions against Gram-Negative Bacteria

| Bacterial Strain | Activity Metric | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | MIC | 8192 | mdpi.com |

| Klebsiella pneumoniae | - | No significant activity | nih.gov |

Exploration of Specific Mechanisms of Antibacterial Action

The primary mechanism of antibacterial action for amphidinols is believed to be the disruption of the bacterial cell membrane, leading to permeabilization and cell death. mdpi.com This is consistent with their known mode of action in eukaryotic cells. The significant difference in activity between Gram-positive and Gram-negative bacteria strongly supports this hypothesis. mdpi.com The outer membrane of Gram-negative bacteria likely prevents the amphidinol molecules from accessing and interacting with the inner cytoplasmic membrane. mdpi.com

Further research using a Bocillin competition assay has indicated that the antibacterial activity is not due to the inhibition of penicillin-binding proteins (PBPs), which are key enzymes in bacterial cell wall synthesis. dntb.gov.ua This finding reinforces the idea that the primary target of amphidinols is the cell membrane rather than the cell wall.

Total Synthesis Strategies for this compound

The total synthesis of a complex natural product like this compound is a significant undertaking that requires a robust and flexible strategic plan. Research efforts have primarily focused on dissecting the molecule into manageable subunits, synthesizing these fragments, and then coupling them in a convergent manner. A key achievement in this area was the elucidation of the relative stereochemistry of a significant portion of the molecule through the synthesis of model compounds. marquette.edumarquette.edu

Synthesis of Key Molecular Fragments (e.g., C1-C12 Tetrahydropyran (B127337) Segment)

A pivotal aspect of the synthetic strategy towards this compound has been the construction of its characteristic tetrahydropyran (THP) core. marquette.edumarquette.edu Synthetic studies successfully targeted the C1–C10 fragment to establish its relative configuration. marquette.edumarquette.edu This was accomplished by preparing two potential model compounds, which were then compared to the natural product. marquette.edu

The synthesis began with (2S)-benzyloxypropanal and proceeded through a 9-step sequence to yield the model fragments. marquette.edumarquette.edu The established route allowed for a detailed comparison of NMR spectroscopic data between the synthetic models and natural this compound. This comparison was crucial in proposing that the C1–C10 segment of this compound possesses the 2R,4R,6R,7S,8R,10S relative configuration. marquette.edumarquette.edu The close correlation between the ¹³C NMR chemical shifts of one of the synthetic models and the corresponding segment of the natural product provided strong evidence for this assignment.

Table 1: Comparison of ¹³C NMR Chemical Shifts for C1-C10 of this compound and Synthetic Model 12

| Carbon | This compound (δ) | Synthetic Model 12 (δ) | Δδ |

|---|---|---|---|

| 1 | 65.5 | 65.4 | 0.1 |

| 2 | 77.2 | 77.2 | 0.0 |

| 3 | 33.4 | 33.5 | -0.1 |

| 4 | 71.2 | 71.2 | 0.0 |

| 5 | 41.5 | 41.6 | -0.1 |

| 6 | 78.4 | 78.5 | -0.1 |

| 7 | 82.3 | 82.4 | -0.1 |

| 8 | 77.9 | 77.8 | 0.1 |

| 9 | 36.3 | 36.5 | -0.2 |

| 10 | 67.9 | 67.9 | 0.0 |

Data sourced from Kommana et al., 2008. marquette.edu

Stereoselective Formation of Cyclic and Acyclic Moieties

Achieving the correct stereochemistry at each of the numerous chiral centers is a paramount challenge in Amphidinol synthesis. For the cyclic tetrahydropyran core, stereoselectivity was achieved through a diastereoselective diene-aldehyde cycloaddition. marquette.edumarquette.edu This key reaction established the relative stereochemistry of the substituents on the THP ring with high precision.

For the acyclic portions, various stereoselective reactions have been employed in the synthesis of related amphidinols, which are applicable to this compound. These include substrate-controlled reductions and additions. For instance, in the synthesis of the C31-C52 bis-tetrahydropyran core of the related Amphidinol 3, a Corey-Bakshi-Shibata (CBS) reduction was used to stereoselectively form an allylic alcohol, affording a single diastereomer. nih.gov Similarly, stereoselective C-allylation and enantioselective aldehyde allylation were critical steps in creating the chiral centers of the C1-C10 model of this compound. marquette.edumarquette.edu

Convergent Assembly Approaches in Complex Natural Product Synthesis

Given the size and complexity of amphidinols, a linear synthesis approach is often inefficient. Consequently, researchers have adopted convergent strategies, where different complex fragments of the molecule are synthesized independently and then joined together near the end of the synthesis. researchgate.netnih.gov This approach offers greater efficiency and flexibility.

Advanced Synthetic Methodologies Utilized in this compound Research

The synthesis of this compound fragments has served as a platform for the application of powerful and stereoselective chemical reactions. These advanced methodologies are essential for constructing the molecule's intricate array of functional groups and stereocenters.

Asymmetric Induction Techniques (e.g., Evans' Oxazolidinone Auxiliaries)

To control the stereochemistry of acyclic portions of the molecule, chemists rely on asymmetric induction techniques. One of the most powerful and widely used methods involves the use of chiral auxiliaries, such as Evans' oxazolidinones. These auxiliaries are temporarily attached to a substrate, where their inherent chirality directs the stereochemical outcome of a subsequent reaction.

In the synthetic efforts toward this compound, Evans' oxazolidinone auxiliaries were utilized to control the stereochemistry at positions C7 and C10. In the synthesis of a fragment for the related Amphidinol 3, a similar strategy using an N-glycolyl oxazolidinethione in an aldol (B89426) reaction successfully introduced the C43 and C44 stereocenters with a 10:1 diastereomeric ratio. nih.gov After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making this a highly effective and atom-economical strategy for asymmetric synthesis.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille-type)

Preparation of this compound Analogues and Derivatives for Structure-Activity Studies

The total synthesis of complex molecules like amphidinols enables the creation of analogues and derivatives that are not available from natural sources. sci-hub.se This is critical for probing the relationship between the molecule's structure and its biological activity (SAR), potentially leading to the development of compounds with improved potency or more desirable properties. researchgate.net

The design of amphidinol analogues is guided by hypotheses about which structural features are essential for bioactivity. sci-hub.se Given that many amphidinol congeners share a conserved core region, a key strategy is to create simplified or truncated analogues to identify the minimal structural requirements for function. sci-hub.sesci-hub.se

For AM3, it was hypothesized that the long, flexible polyol chain might not be entirely necessary for its antifungal activity. sci-hub.se SAR studies comparing natural amphidinols suggested that the polyol chain from C1 to C20 could potentially be removed without a complete loss of function. nih.gov Conversely, the region from C21 to C30, which is highly conserved across different amphidinol congeners, was believed to be important for eliciting biological activity. sci-hub.se These hypotheses formed the basis for a rational design approach to creating simplified, more synthetically accessible analogues.

Following these design principles, several simplified and truncated analogues of AM3 have been synthesized to test the SAR hypotheses. sci-hub.seresearchgate.net

One key analogue synthesized was a truncated version corresponding to the C21–C67 section of AM3. sci-hub.se This molecule retained the conserved core and the polyene tail but omitted the first 20 carbons of the polyol chain. Remarkably, this simplified analogue exhibited antifungal activity comparable to that of the natural AM3. sci-hub.se This finding provided strong evidence that the C1-C20 polyol section is not a strict requirement for its antifungal mechanism.

To further probe the structural requirements, an even more truncated analogue corresponding to the C31–C67 part of AM3 was synthesized. sci-hub.se This derivative, lacking the entire C1-C30 region including the highly conserved C21-C30 segment, showed no antifungal activity. sci-hub.se

These results collectively demonstrate that while the long C1-C20 polyol chain is dispensable, the C21 to C30 region is crucial for the antifungal properties of amphidinols. The synthesis of these strategically designed analogues was instrumental in elucidating these critical aspects of the amphidinol structure-activity relationship. sci-hub.seresearchgate.net

Table 3: Activity of Truncated Amphidinol 3 Analogues

| Analogue | Structural Feature | Antifungal Activity | Conclusion | Reference |

|---|---|---|---|---|

| Full-length AM3 | Complete C1–C67 structure | Active | Natural baseline activity. | sci-hub.se |

| C21–C67 Analogue | Lacks the C1–C20 polyol chain | Active (comparable to AM3) | The C1–C20 polyol chain is not essential for antifungal activity. | sci-hub.se |

| C31–C67 Analogue | Lacks the C1–C30 region | Inactive | The C21–C30 region is critical for antifungal activity. | sci-hub.se |

Table of Compounds

Structure Activity Relationship Sar Studies of Amphidinol 2 and Its Congeners

Correlating Specific Structural Features with Observed Biological Activities

The potent antifungal and hemolytic activities of amphidinols are attributed to their ability to permeabilize cell membranes, a process that is often dependent on the presence of membrane sterols. hu.edu.jonih.gov The general structure of amphidinols features a conserved central core containing two tetrahydropyran (B127337) rings, which separates a variable polyol chain and a polyene chain. u-tokyo.ac.jpresearchgate.net

Key structural features that influence the biological activity of Amphidinol 2 (AM2) and its congeners include:

The Polyene Chain: The hydrophobicity of the polyene chain is a critical determinant of membrane affinity and, consequently, biological activity. nih.govmdpi.com This portion of the molecule is believed to insert into the lipid bilayer, initiating the process of pore formation. clockss.orgresearchgate.net

The Polyol Chain: While the polyol segment is thought to line the aqueous pore, its length has a complex influence on activity. researchgate.netdoi.org Shorter polyol chains, as seen in AM2 and AM7, are associated with potent antifungal activity. encyclopedia.pub Conversely, excessively long polyol chains, such as those in AM20 and AM21, lead to diminished hemolytic and antifungal activities, possibly due to increased water solubility and steric hindrance, which may prevent proper insertion into the membrane. u-tokyo.ac.jpencyclopedia.pubnih.gov

The Central Bis-pyran Core: This conserved region is thought to adopt a hairpin conformation within the membrane, providing a scaffold for the molecule's pore-forming assembly. clockss.orgmarquette.edu

Substitution: The presence of sulfate (B86663) groups, for example at C1 in AM11, AM12, and AM13, has been shown to markedly reduce both antifungal and hemolytic activities. mdpi.comresearchgate.net This suggests that the charge and polarity at this position are crucial for effective membrane interaction.

This compound is notable for its ability to permeabilize cell membranes even in the absence of sterols, a unique characteristic among many of its homologues. hu.edu.joresearchgate.net This suggests that while sterols can enhance the activity of many amphidinols, AM2 may have a more direct or different mechanism of membrane disruption. hu.edu.jo

Investigating the Role of the Polyene Chain in Membrane Affinity

The polyene chain of amphidinols plays a pivotal role in their interaction with and disruption of cell membranes. clockss.orgmdpi.com This hydrophobic segment is crucial for the initial binding of the molecule to the lipid bilayer, a prerequisite for its biological effects. clockss.orgmdpi.com

Research indicates a direct correlation between the hydrophobicity of the polyene chain and the molecule's membrane affinity. nih.govmdpi.com This interaction is thought to be a key step in the formation of pores or lesions within the membrane. mdpi.com The polyene moiety is believed to penetrate deep into the hydrophobic core of the membrane, anchoring the molecule and facilitating the subsequent assembly of a pore-forming complex. clockss.orgdoi.org

While many amphidinols exhibit a strong dependence on membrane sterols for their activity, the polyene chain's interaction with the lipid bulk is a fundamental aspect of their mechanism. nih.govmdpi.com This initial association with the membrane is a critical step that precedes the more specific interactions that may occur with other membrane components like sterols.

Analyzing the Influence of Polyol Segments on Pore Size and Cellular Interactions

The polyol segment of amphidinols, a long chain of hydroxyl groups, is a key structural feature that influences the nature of the pores formed in cell membranes and the molecule's interactions with the cellular environment. researchgate.net While the polyene chain is primarily responsible for membrane affinity, the polyol chain is thought to line the aqueous channel of the pore. clockss.orgresearchgate.netdoi.org

Studies have shown that the length of the polyol chain can have a significant impact on the biological activity of amphidinols. For example, amphidinols 20 and 21, which possess remarkably long polyol chains, exhibit significantly weaker hemolytic and antifungal activities compared to homologues with shorter chains like AM2 and AM6. u-tokyo.ac.jpresearchgate.netnih.gov It is hypothesized that these longer polyol chains may hinder the molecule's ability to properly insert into the membrane and form a functional pore. u-tokyo.ac.jp The increased water solubility conferred by the additional hydroxyl groups might also prevent the polyol chain from effectively approaching and interacting with the membrane surface, a necessary step for membrane disruption. u-tokyo.ac.jp

Conversely, variations in the length of the polyol chain among some analogues seem to have a minimal effect on the actual size of the pore formed. mdpi.com This suggests that while the polyol chain is crucial for the formation and stability of the pore, its length does not directly dictate the pore's diameter. The pore size of AM3, for instance, has been estimated to be approximately 2.0 to 2.9 nm in diameter. nih.gov

Furthermore, the polyol portion likely plays a role in stabilizing the hairpin conformation of the central region of the molecule within the membrane through hydrogen bonding. researchgate.net This conformation is believed to be important for the assembly of the pore-forming complex.

Impact of Stereochemistry on Biological Activity and Specificity

The central region of amphidinols, including the two tetrahydropyran rings, is believed to adopt a hairpin conformation when bound to a membrane. clockss.org The specific configurations of the stereocenters within this region are crucial for maintaining this hairpin structure, which is thought to be essential for the molecule's pore-forming ability. clockss.org The relative and absolute configurations of the hydroxyl and methyl groups along the carbon backbone influence the molecule's folding and its ability to present the polyene and polyol segments in the correct orientation for membrane insertion and pore formation. marquette.edu

For example, the configurations of the two tetrahydropyran rings and the anti/gauche orientation of the 1,2-dihydroxy moieties have a significant impact on the 3D structure of the molecule. clockss.org Even subtle changes in stereochemistry can lead to significant differences in biological activity. This is because the specific spatial arrangement of the hydroxyl groups in the polyol chain is likely important for forming the lining of the ion-permeable pore and for interacting with other molecules, such as sterols, within the membrane. clockss.org

While the complete stereochemistry of this compound has not been fully elucidated, studies on fragments of the molecule and comparisons with fully characterized homologues like Amphidinol 3 provide insights into the importance of its stereochemical features. marquette.edu The precise stereochemistry is what allows for the specific interactions with membrane components that lead to the potent and selective biological activities observed for this class of compounds.

Comparative Analysis of this compound with Other Amphidinol Homologues and Derivatives

This compound (AM2) is a prominent member of the extensive family of amphidinol (AM) homologues, which are characterized by a common bis-pyran polyol core but differ in the structure of their hydrophobic polyene and hydrophilic polyol chains. marquette.edu These structural variations among the homologues lead to a wide range of biological activities.

Comparison of Biological Activity:

| Compound | Key Structural Difference from AM2 | Hemolytic Activity | Antifungal Activity | Reference |

| This compound (AM2) | - | Potent | Potent (MEC: 6 µ g/disk against A. niger) | hu.edu.joencyclopedia.pubmarquette.edu |

| Amphidinol 3 (AM3) | Different polyol and polyene chains | Most potent in the series | Most potent in the series | doi.orgnih.gov |

| Amphidinol 7 (AM7) | Truncated polyhydroxyl chain, sulfate ester at C2 | Less potent than AM3 (EC50: 3 µM) | Less potent than AM3 (MEC: 10 µ g/disk against A. niger) | doi.org |

| Amphidinol 11 (AM11) | Sulfate ester at C1 of AM2 | Markedly reduced | Markedly reduced | researchgate.net |

| Amphidinol 18 (AM18) | Different polyol chain, contains a sulfate | Active | Active (MIC: 9 µg/mL against C. albicans) | mdpi.commdpi.com |

| Amphidinol 20 (AM20) | Remarkably long polyol chain | Weaker than other AMs | Low | u-tokyo.ac.jpresearchgate.netnih.gov |

| Amphidinol 21 (AM21) | Remarkably long polyol chain | Weaker than other AMs | Low | u-tokyo.ac.jpresearchgate.netnih.gov |

| Amphidinol 22 (AM22) | Contains an extra pyran ring and an oxirane group | - | Active (MIC: 64 µg/mL against C. albicans) | mdpi.com |

| Lingshuiol A | Different polyol chain | Stronger permeabilizing activity than AM2 | Potent antifungal properties | mdpi.com |

A significant point of differentiation for AM2 is its ability to permeabilize cell membranes even in the absence of sterols, a trait not shared by all its homologues. hu.edu.joresearchgate.net This suggests a potentially broader or different mechanism of membrane interaction compared to sterol-dependent analogues.

The length and substitution of the polyol chain are major determinants of activity. For instance, the very long polyol chains of AM20 and AM21 lead to a significant decrease in both hemolytic and antifungal activities compared to AM2. u-tokyo.ac.jpresearchgate.netnih.gov This is thought to be due to increased water solubility and steric hindrance, which impede proper membrane insertion. u-tokyo.ac.jp

Sulfation of the polyol chain also has a profound impact. The addition of a sulfate group, as seen in AM7 and AM11, generally leads to a reduction in biological activity. doi.orgmdpi.comresearchgate.net For example, AM11, which is the C1-sulfated derivative of AM2, shows markedly reduced antifungal and hemolytic activities. researchgate.net

In contrast, other modifications can lead to potent activity. Lingshuiol A, another polyhydroxy compound, exhibits stronger membrane permeabilizing activity than AM2. mdpi.com Amphidinol 22, a more recent discovery, presents unique structural features including an additional pyran ring and an oxirane group, and displays both cytotoxic and antifungal properties. mdpi.com

This comparative analysis highlights that while the core structure of amphidinols provides the foundation for their membrane-disrupting capabilities, the specific nature of the polyol and polyene side chains, as well as substitutions, fine-tunes their potency and specificity.

Ecological Roles and Environmental Significance of Amphidinols

Producer Organisms in Marine Ecosystems (e.g., Benthic Dinoflagellates)

Amphidinols are secondary metabolites produced by dinoflagellates, specifically those belonging to the genus Amphidinium. arpnjournals.orgresearchgate.netacs.org These organisms are predominantly benthic, meaning they live in or on the sediment of aquatic environments, and are found in temperate and tropical waters. researchgate.netacs.orgnih.gov As phototrophic organisms, Amphidinium species are important contributors to primary productivity in the interstitial zone of sandy seabeds. researchgate.netacs.org

The first isolation of Amphidinol 2 was from the dinoflagellate Amphidinium klebsii. nih.govresearchgate.net Subsequent research has identified other species within the genus, such as Amphidinium carterae, as prolific producers of a wide array of amphidinol analogues. arpnjournals.orgnih.govresearchgate.net These dinoflagellates can form dense blooms, sometimes causing discoloration of the sand. researchgate.netacs.org Such blooms have occasionally been linked to fish kill events, highlighting the potent ecological impact of the compounds they produce. researchgate.netacs.orgmdpi.com

Table 1: Key Producer Organisms of Amphidinols

| Producer Organism | Compound(s) Produced | Habitat/Source | References |

|---|---|---|---|

| Amphidinium klebsii | This compound (AM2), Amphidinol 3 (AM3) | Marine Dinoflagellate | nih.govresearchgate.netmdpi.com |

| Amphidinium carterae | Amphidinol A, Amphidinol B, Amphidinol 22, and other analogues | Marine Dinoflagellate | arpnjournals.orgnih.govresearchgate.netresearchgate.net |

| Amphidinium species | Various Amphidinols (AMs), Luteophanols, Lingshuiols | Marine Dinoflagellates | researchgate.netsciprofiles.com |

Hypothesized Allelochemical Functions of Amphidinols

Allelopathy refers to the chemical inhibition of one organism by another, and it is believed that amphidinols serve this function for their producers. mdpi.commdpi.comarxiv.org These compounds are thought to act as allelochemicals, mediating interactions with other species and providing a competitive advantage in their environment. mdpi.comlareferencia.info

One of the primary hypothesized functions of amphidinols is in chemical defense. sciprofiles.com They may serve to deter predators or inhibit the growth of competing organisms, such as other microalgae, with which they vie for resources like space and nutrients. sciprofiles.comarxiv.org

A strong line of reasoning for this role comes from the structural similarity between amphidinols and karlotoxins, another class of marine polyketides. researchgate.netresearchgate.net Karlotoxins, produced by the dinoflagellate Karlodinium, are known to be used for prey capture and provide a defensive benefit against predators. acs.org Given the similar chemical structures, a comparable ecological function for amphidinols in grazing defense and prey acquisition is widely assumed. researchgate.net Studies have shown that some amphidinols are released into the extracellular environment, which supports their role as allelochemicals that can act on neighboring organisms. mdpi.com However, not all studies concur; research on Amphidinium operculatum did not find evidence that its released compounds acted as a defense against certain metazoan grazers, suggesting that the ecological roles may be species-specific.

The potent biological effects of amphidinols, including this compound, stem from their ability to disrupt cell membranes. These molecules possess a hairpin-like structure that allows them to interact with and insert into the lipid bilayers of other organisms' cells. researchgate.netacs.org This interaction, often dependent on the presence of membrane sterols, leads to the formation of pores, which compromises the membrane's integrity, increases its permeability, and ultimately causes cell lysis. acs.orgresearchgate.net

This membrane-disrupting capability is the mechanism behind the observed hemolytic (red blood cell-lysing), antifungal, cytotoxic, and ichthyotoxic (fish-killing) properties of amphidinols. sciprofiles.com In the natural environment, this translates into a powerful ecological tool. By lysing the cells of competitors or prey, Amphidinium can secure resources and defend its niche. sciprofiles.comarxiv.org The release of these membrane-active compounds during blooms can have wider ecosystem impacts, contributing to harmful algal bloom (HAB) events and associated fish kills. researchgate.netacs.orgmdpi.com this compound is noted as being particularly effective, showing the ability to permeabilize cell membranes even in the absence of sterols, which distinguishes it from some of its analogues. researchgate.net

Role in Inter-Species Interactions (e.g., Grazing Defense, Prey Capture)

Environmental Factors Influencing this compound Production in Controlled Cultures

The biosynthesis of amphidinols by Amphidinium is not constant but is influenced by various environmental factors. Studies in controlled laboratory settings have begun to elucidate the specific conditions that can enhance or inhibit the production of these complex molecules.

The production of amphidinols is intricately linked to the growth and metabolic state of the dinoflagellate, which are heavily influenced by temperature, light, and nutrients. nih.gov Research on Amphidinium carterae has demonstrated that amphidinol production is strongly dependent on the availability of nutrients like nitrogen and phosphorus, as well as on light intensity. nih.gov

Interestingly, while nutrient availability is critical for cell growth, some studies have found that simply increasing nutrient concentrations does not directly lead to a higher accumulation of amphidinols per cell. nih.gov Instead, light appears to be a more direct trigger for biosynthesis. One study reported a nearly four-fold increase in amphidinol content with increased irradiance, and another found that a continuous light cycle boosted the production of specific amphidinols. arpnjournals.orgnih.govresearchgate.net Nutrient depletion can also act as a stressor that induces secondary metabolite production. acs.org

**Table 2: Influence of Environmental Factors on Amphidinol Production in *Amphidinium***

| Factor | Condition | Effect on Production/Growth | Organism Studied | References |

|---|---|---|---|---|

| Light | Increased Irradiance | ~4-fold increase in amphidinol content | A. carterae | nih.govresearchgate.net |

| Continuous Light Cycle (24:0) | Increase in Amphidinol A & B production | A. carterae | arpnjournals.org | |

| Nutrients | N & P Limitation/Availability | Strongly controls growth and production dynamics | A. carterae | nih.gov |

| Nutrient Depletion | Stress condition used to induce production | A. carterae | acs.org | |

| Temperature | 20°C | Optimal growth rate for one strain | A. cf. carterae | |

| 26°C | Maximum specific growth rate for one strain | Amphidinium sp. | ||

| Salinity | Hyposaline Conditions | Increased production of hemolytic compounds | A. carterae | arpnjournals.org |

Dinoflagellates, including Amphidinium species, are known to be sensitive to mechanical and hydrodynamic stress. researchgate.netnih.gov This shear sensitivity has been a challenge for large-scale cultivation in photobioreactors. arpnjournals.orgresearchgate.net However, evidence suggests that this physical stress can also act as a trigger for the production and excretion of polyketides like amphidinols. researchgate.netsciprofiles.com

It has been documented that excess shear forces can boost the production of these secondary metabolites. researchgate.netsciprofiles.com For example, the hydrodynamic stress experienced by cells during centrifugation was proposed as a stimulant for the secretion of amphidinols into the culture medium. researchgate.netsciprofiles.com This suggests that physical stress may alter the metabolic activity of the cell, leading to the synthesis and release of these compounds. This finding is significant because many amphidinols and related compounds are excreted by the cells and can be recovered from the cell-free supernatant, which has implications for biotechnological production. nih.govnih.govsciprofiles.com In some instances, certain polyketides were detected only in the supernatant and not in the cell pellets, reinforcing the idea that excretion is a key process that can be stimulated by external stressors. sciprofiles.com

Advanced Analytical and Characterization Methodologies for Amphidinol 2 Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Detection

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of amphidinols, providing precise mass measurements that are critical for determining elemental compositions and identifying novel analogues. mdpi.comnih.gov The high accuracy of HRMS allows for the differentiation of compounds with very similar masses, a common challenge in the analysis of complex biological extracts. mdpi.com In the context of Amphidinol 2 and its congeners, HRMS is instrumental in the initial stages of identification from crude extracts of dinoflagellates like Amphidinium carterae and Amphidinium klebsii. mdpi.commarquette.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive method for the identification and quantification of amphidinols. mdpi.comnih.gov This technique combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. LC-MS/MS methods have been developed to detect known amphidinols and to screen for new variants in various Amphidinium strains. mdpi.comnih.govresearchgate.net For instance, a developed LC-MS/MS method enabled the detection of amphidinols in four out of eight analyzed strains, with a maximum content of 3680 fg per cell. mdpi.comnih.gov The use of different ionization adducts, such as sodium ([M+Na]⁺), hydrogen ([M+H]⁺), and ammonium (B1175870) ([M+NH₄]⁺), has been reported for the identification of various amphidinols. mdpi.com

The fragmentation patterns obtained from collision-induced dissociation (CID) in MS/MS experiments provide crucial structural information. researchgate.net A characteristic fragmentation for many amphidinols is the cleavage at the C1/C1' bond near the tetrahydropyran (B127337) ring. researchgate.net

Application of Neutral Loss Scan and Selection Reaction Monitoring (SRM) Techniques

To facilitate the discovery of novel amphidinols, neutral loss (NL) scans are employed. mdpi.comnih.govawi.de This MS/MS scan mode is designed to detect compounds that lose a specific neutral fragment upon collision-induced dissociation. For amphidinols, a common neutral loss corresponds to the cleavage of the lipophilic arm of the molecule. mdpi.comawi.de By screening for these characteristic neutral losses, researchers can selectively identify potential new amphidinol analogues within a complex mixture. mdpi.comnih.gov This approach has led to the detection of numerous novel amphidinols, including glycosylated forms. mdpi.comnih.gov

Once known and novel amphidinols are identified, Selected Reaction Monitoring (SRM) is utilized for their targeted quantification. mdpi.comnih.govawi.de SRM is a highly sensitive and selective MS/MS technique where the mass spectrometer is set to monitor specific precursor-to-product ion transitions. nih.gov This allows for the accurate quantification of specific amphidinols even at very low concentrations in biological samples. mdpi.comnih.gov The combination of NL scans for discovery and SRM for quantification provides a comprehensive workflow for studying the diversity and abundance of amphidinols in different Amphidinium species. mdpi.comnih.govawi.de

Table 1: LC-MS/MS Parameters for Amphidinol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

| Adducts | [M+Na]⁺, [M+H]⁺, [M+NH₄]⁺ | mdpi.com |

| Scan Modes | Neutral Loss (NL), Selected Reaction Monitoring (SRM) | mdpi.comnih.govawi.de |

| Characteristic Fragmentation | Cleavage at C1/C1' bond | researchgate.net |

| Quantification Range | Femtogram (fg) per cell | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, particularly for determining its complex stereochemistry. mdpi.commarquette.edu While mass spectrometry provides information on molecular weight and elemental composition, NMR allows for the detailed mapping of the carbon-hydrogen framework and the spatial arrangement of atoms. nih.govnih.gov The planar structure of new amphidinols is often determined through the analysis of 1D and 2D NMR spectra. mdpi.com

Application of 1D and 2D NMR Techniques (e.g., COSY, HMBC, NOESY)

A suite of 1D and 2D NMR experiments is employed to piece together the structure of this compound. mdpi.com One-dimensional ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons present in the molecule. marquette.eduresearchgate.net

Two-dimensional NMR techniques are then used to establish connectivity between atoms:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within a spin system. open.ac.ukemerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. mdpi.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining relative stereochemistry and conformation. open.ac.ukprinceton.edumdpi.com

Through the meticulous analysis of these spectra, researchers can assemble the complex polyol and polyene chains of this compound. mdpi.com

Role in Determining Relative and Absolute Configurations

Determining the three-dimensional arrangement of the numerous chiral centers in this compound is a significant challenge. NMR spectroscopy plays a central role in assigning the relative configuration of these stereocenters. marquette.edujst.go.jp By comparing the NMR data of synthetic model compounds with that of the natural product, the relative configuration of segments of the molecule can be deduced. marquette.edu For instance, the relative configuration of the C1–C10 segment of this compound was proposed to be 2R,4R,6R,7S,8R,10S based on such comparisons. marquette.edu

NOESY data is particularly important for determining the relative stereochemistry by observing through-space interactions between protons. mdpi.commdpi.com For example, NOE interactions can help define the chair conformation of the tetrahydropyran rings. mdpi.com

For determining the absolute configuration, NMR-based methods like the modified Mosher's method are often used in conjunction with other techniques. mdpi.comnih.gov This involves creating diastereomeric derivatives of the natural product and analyzing the changes in their ¹H NMR chemical shifts. mdpi.com J-based configuration analysis (JBCA), which relies on the measurement of various homonuclear and heteronuclear coupling constants, has also been successfully applied to determine the relative configuration of complex acyclic polyols similar to those found in amphidinols. mdpi.comnih.govnih.gov

Table 2: NMR Techniques for this compound Structural Elucidation

| NMR Experiment | Information Provided | Application in AM2 Research | Reference |

|---|---|---|---|

| ¹H NMR | Proton chemical shifts and multiplicities | Initial characterization of proton environments | marquette.eduresearchgate.net |

| ¹³C NMR | Carbon chemical shifts | Number and type of carbon atoms | marquette.eduresearchgate.net |

| COSY | ¹H-¹H correlations (through bonds) | Establishing proton spin systems | open.ac.ukemerypharma.comlibretexts.org |

| HMBC | ¹H-¹³C long-range correlations | Connecting spin systems, building carbon skeleton | open.ac.ukprinceton.edu |

| HSQC | ¹H-¹³C one-bond correlations | Assigning protons to their attached carbons | mdpi.comprinceton.edu |

| NOESY | ¹H-¹H correlations (through space) | Determining relative stereochemistry and conformation | open.ac.ukprinceton.edumdpi.com |

| J-Based Analysis | Coupling constants (J-values) | Determining relative configuration of acyclic polyols | mdpi.comnih.govnih.gov |

Bioassay-Guided Fractionation and Discovery Workflows in Natural Product Chemistry

The discovery of this compound and other bioactive amphidinols often begins with a process called bioassay-guided fractionation. mdpi.com This strategy involves systematically separating the components of a crude biological extract and testing the resulting fractions for a specific biological activity, such as antifungal or cytotoxic effects. mdpi.comnih.gov

The workflow typically proceeds as follows:

A crude extract from an Amphidinium culture is prepared.

The extract is subjected to an initial separation technique, such as liquid-liquid partitioning or column chromatography, to yield several fractions.

Each fraction is tested in a bioassay (e.g., an antifungal assay against Aspergillus fumigatus or a cytotoxicity assay against cancer cell lines). mdpi.com

The most active fraction is selected for further separation using more refined chromatographic techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com

This iterative process of separation and bioassay is repeated until a pure, bioactive compound is isolated. mdpi.com

Throughout this process, analytical techniques like LC-MS and NMR are used to monitor the chemical composition of the fractions and to identify the compounds responsible for the observed bioactivity. mdpi.com This approach has been successfully used to isolate new amphidinols, such as Amphidinol 22, which exhibited both anticancer and antifungal properties. mdpi.comnih.gov The integration of bioassays with advanced analytical methods provides an efficient pathway for the discovery of novel and potent natural products like this compound from marine microorganisms. mdpi.com

Future Research Directions and Unresolved Questions in Amphidinol 2 Research

Comprehensive Elucidation of Complete Biosynthetic Pathways and Associated Enzymes

A significant gap in the current understanding of amphidinols lies in their biosynthesis. While they are known to be polyketides produced by dinoflagellates of the genus Amphidinium, the precise enzymatic machinery and genetic underpinnings remain largely obscure. mdpi.commdpi.com

Future research must focus on a comprehensive elucidation of the entire biosynthetic pathway. Isotope labeling experiments have provided foundational insights, demonstrating that acetate (B1210297) serves as a key building block and, more recently, that glycolate (B3277807) acts as the starter unit for the polyketide assembly. mdpi.commdpi.comnih.gov However, the complete sequence of enzymatic reactions is far from established. Studies have revealed unusual patterns of acetate incorporation and suggest the involvement of Favorskii-type rearrangements, which result in C1 deletions, complicating the biosynthetic puzzle. mdpi.comnih.gov

A primary objective should be the identification and characterization of the specific Polyketide Synthase (PKS) complexes responsible for constructing the amphidinol backbone. mdpi.comfrontiersin.orgwindows.net The slow growth rate of dinoflagellates and the low production levels of these metabolites have historically presented technical hurdles to these investigations. mdpi.com Overcoming these challenges through advanced cultivation techniques and leveraging modern 'omics' approaches, such as genomics and transcriptomics, will be crucial. Identifying the PKS genes and heterologously expressing them could finally unveil the specific domains and catalytic functions of the enzymes involved. frontiersin.org This knowledge is fundamental not only for understanding how these complex molecules are made in nature but also for harnessing this machinery for potential biotechnological applications.

Exploration of Novel Amphidinol Analogues with Diverse Biological Activities

To date, over 20 different amphidinols have been identified, each with variations in their polyhydroxy and polyene chains, or through modifications like sulfation. mdpi.comjst.go.jp This natural diversity hints at a vast, unexplored chemical space. A key future direction is the systematic exploration for novel amphidinol analogues. Isolating new congeners from different Amphidinium species or strains from diverse geographical locations could lead to the discovery of molecules with enhanced potency or entirely new biological activities. researchgate.net

Research has already shown that subtle structural changes can significantly impact bioactivity. For instance, the attachment of a sulfate (B86663) ester has been observed to markedly reduce the antifungal and hemolytic activities of some amphidinols. mdpi.comresearchgate.net Conversely, other analogues exhibit potent antifungal, cytotoxic, and hemolytic properties. researchgate.netresearchgate.net Amphidinol 2 itself has demonstrated cytotoxicity against various cancer cell lines. researchgate.netdokumen.pubhu.edu.jo A systematic investigation into these structure-activity relationships (SAR) is needed. This involves not only discovering new natural analogues but also creating semi-synthetic variants to probe the function of different structural motifs.

Table 1: Selected Amphidinol Analogues and Their Reported Biological Activities

| Compound | Reported Biological Activity | Source Organism (Example) |

| Amphidinol 1 | Antifungal, Hemolytic jst.go.jp | Amphidinium klebsii jst.go.jp |

| This compound | Antifungal, Hemolytic, Cytotoxic researchgate.nethu.edu.jo | Amphidinium klebsii researchgate.netifremer.fr |

| Amphidinol 3 | Potent Antifungal, Hemolytic jst.go.jpresearchgate.net | Amphidinium klebsii jst.go.jpresearchgate.net |

| Amphidinol A | Antifungal mdpi.com | Amphidinium carterae mdpi.com |